molecular formula C18H20N4O2 B2699185 1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol CAS No. 2380039-90-5

1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol

Cat. No.: B2699185
CAS No.: 2380039-90-5
M. Wt: 324.384
InChI Key: HGOUKSFPDHJIOZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxyphenyl group, a methyl group, and a pyridopyrimidine moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol typically involves multiple steps, including the formation of the pyridopyrimidine core and subsequent functionalization. One common method involves the condensation of appropriate starting materials, such as 4-methoxybenzaldehyde and 2-methyl-3-aminopropanol, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of efficient catalysts to accelerate the reaction rates and improve overall efficiency .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol is unique due to its specific structural features, such as the methoxyphenyl group and the pyridopyrimidine core, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple targets and pathways makes it a versatile compound in scientific research and drug development .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-methyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(23,10-13-5-7-14(24-2)8-6-13)11-20-17-15-4-3-9-19-16(15)21-12-22-17/h3-9,12,23H,10-11H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOUKSFPDHJIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC2=NC=NC3=C2C=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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